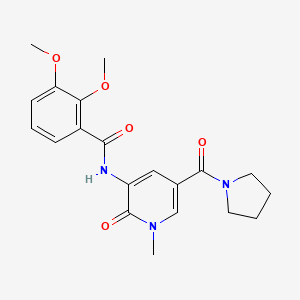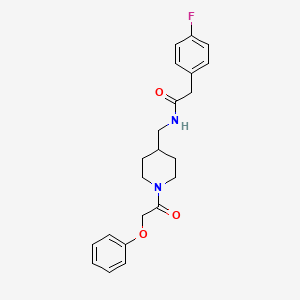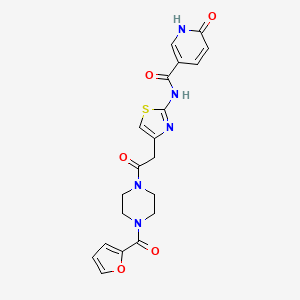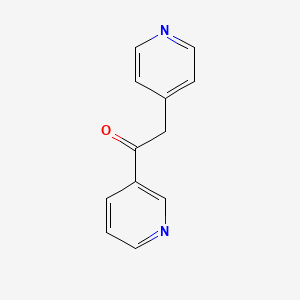![molecular formula C22H24ClF2N3O4S2 B2508213 N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride CAS No. 1216831-65-0](/img/structure/B2508213.png)
N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups. The benzothiazole and benzamide moieties are common in medicinal chemistry, often contributing to the pharmacological properties of a compound. The morpholinopropyl and methylsulfonyl groups suggest potential interactions with biological targets, possibly influencing the compound's solubility and bioavailability .
Synthesis Analysis
The synthesis of benzamide derivatives, including those with benzothiazole groups, typically involves multi-step reactions that may include the formation of amide bonds, introduction of sulfonyl groups, and the attachment of morpholine rings. For instance, the synthesis of related N-(benzo[d]thiazol-2-yl)benzamide derivatives has been achieved through a sequence of reactions starting from 2-aminobenzothiazole . Similarly, the synthesis of N-substituted benzamides with morpholine groups has been reported, where the morpholine ring is introduced through a substitution reaction . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be characterized by various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The presence of a benzothiazole ring would contribute to the molecule's electronic properties and could be involved in π-π interactions, as seen in some benzamide derivatives . The morpholinopropyl group may introduce conformational flexibility, while the methylsulfonyl group could participate in S⋯O interactions, influencing the overall molecular conformation .
Chemical Reactions Analysis
Benzamide derivatives can undergo a variety of chemical reactions, depending on the substituents present on the benzene ring and the nature of the amide bond. For example, the fluorine atoms on the benzothiazole ring could influence electrophilic aromatic substitution reactions, while the sulfonyl group could be involved in sulfonation or sulfonylation reactions. The morpholine ring could participate in ring-opening reactions under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. The benzothiazole and benzamide groups are known to contribute to the compound's stability and solubility. The presence of fluorine atoms could affect the lipophilicity of the molecule, potentially enhancing its ability to cross biological membranes. The morpholine and sulfonyl groups could impact the compound's solubility in water and organic solvents, as well as its melting point and boiling point .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride and related compounds have been synthesized and structurally analyzed for various applications in scientific research. The structural and molecular analysis of these compounds provides insights into their potential bioactive properties and applications in medicinal chemistry. For instance, the synthesis and crystal structure analysis of similar aromatic sulfonamides have been investigated, revealing their potential as inhibitors of carbonic anhydrase isoenzymes, which play significant roles in various physiological processes (Supuran, Maresca, Gregáň, & Remko, 2013). Additionally, the synthesis and molecular structure of two biologically active aromatic sulfonamides and their hydrochloride salts have been studied, providing insights into their conformational behavior and potential therapeutic applications (Remko, Kožíšek, Semanová, & Gregáň, 2010).
Antimicrobial and Anticancer Activities
Compounds similar to N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride have shown promising antimicrobial and anticancer activities in various studies. The antimicrobial activity of fluoro substituted sulphonamide benzothiazoles has been explored, with some compounds demonstrating potent biodynamic properties against microbial infections (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010). Similarly, the antitumor properties of N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides have been investigated, showing that these compounds exhibit promising anticancer activities and could be potential candidates for new anticancer agents (Horishny, Drapak, Chaban, Ostapiuk, & Matiychuk, 2020).
Molecular Docking and Computational Studies
The exploration of N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride-related compounds extends to computational calculations and molecular docking studies. These studies aim to understand the interaction mechanisms of these compounds with biological targets and their potential therapeutic applications. For example, antimalarial sulfonamides have been investigated for their potential as COVID-19 drugs through computational calculations and molecular docking studies, highlighting the versatility and applicability of sulfonamide compounds in addressing current global health challenges (Fahim & Ismael, 2021).
Eigenschaften
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methylsulfonyl-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F2N3O4S2.ClH/c1-33(29,30)19-6-3-2-5-16(19)21(28)27(8-4-7-26-9-11-31-12-10-26)22-25-20-17(24)13-15(23)14-18(20)32-22;/h2-3,5-6,13-14H,4,7-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBWEZOEDWCULB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)N(CCCN2CCOCC2)C3=NC4=C(C=C(C=C4S3)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClF2N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-nitrophenyl)oxalamide](/img/structure/B2508130.png)

![3-(2-chlorophenyl)-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-4-carboxamide](/img/structure/B2508134.png)



![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-propyl-1,3-thiazole-5-carboxamide;trihydrochloride](/img/structure/B2508141.png)
![2-Chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-yl)propanamide](/img/structure/B2508142.png)


![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2508146.png)

![2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropan-1-amine hydrochloride](/img/structure/B2508149.png)
![6-Amino-3-methyl-4-nonyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2508152.png)